molecular formula C14H9ClF3NO2 B1671121 Efavirenz CAS No. 154598-52-4

Efavirenz

Numéro de catalogue B1671121
Numéro CAS: 154598-52-4
Poids moléculaire: 315.67 g/mol
Clé InChI: XPOQHMRABVBWPR-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other medicines to treat human immunodeficiency virus (HIV) infection . It is generally recommended for use with other antiretrovirals and may be used for prevention after a needlestick injury or other potential exposure .


Synthesis Analysis

A key reaction in one of the routes to efavirenz, an essential drug used in the treatment of acquired immunodeficiency syndrome (AIDS), is the ortho-lithiation reaction of N-Boc-4-chloroaniline . The reaction may be conducted using n-BuLi and can be performed in a flow reactor with a significantly higher yield compared to batch .


Molecular Structure Analysis

Efavirenz is a benzoxamine compound . It is a synthetic purine derivative and, similar to zidovudine, zalcitabine, and stavudine .


Chemical Reactions Analysis

Thermal analysis and pyrolysis coupled with gas chromatography-mass spectrometry (GC/MS) were employed to determine efavirenz thermal stability . It was found that there was an increase in efavirenz thermal stability when it is dispersed in a polymer matrix compared to the drug alone .


Physical And Chemical Properties Analysis

Efavirenz is a white to slightly pink crystalline powder with a molecular mass of 315.68 g/mol . It is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability .

Applications De Recherche Scientifique

Drug Delivery Systems

Research has developed multicomponent systems combining cyclodextrins and hydrophilic polymers to enhance the aqueous solubility of Efavirenz, aiming to improve its bioavailability. This approach has shown significant increases in the dissolution rate of Efavirenz, making it a viable and effective method for drug delivery with potential for industrial scale-up. Such innovations are crucial for drugs classified under the Biopharmaceutical Classification System as class II, like Efavirenz, which have low solubility but high permeability (Vieira et al., 2015).

Pharmacogenetic Associations

Studies have explored the genetic underpinnings affecting the plasma concentrations of Efavirenz and their clinical implications. Notably, polymorphisms in genes such as CYP2B6, CYP2A6, and UGT2B7 have been identified to influence Efavirenz metabolism significantly. This variability in genetic metabolism can impact the drug's efficacy and safety, offering insights for personalized medicine approaches in HIV treatment (Sarfo et al., 2014).

Mitochondrial Function and Autophagy

Efavirenz has been shown to induce mitochondrial dysfunction and autophagy in hepatic cells, linking these processes to its hepatotoxic effects. The reduction in mitochondrial function and energy production by Efavirenz suggests a need for further exploration into its long-term impact on cellular health, particularly in the liver (Blas-García et al., 2010).

Solid Dispersion for Improved Solubility

Another study focused on creating a solid dispersion of Efavirenz with PVP K-30 using solvent and kneading methods to address its poor aqueous solubility. This research highlighted the potential for solid dispersion techniques to enhance drug dissolution rates, offering a pathway to improve absorption and therapeutic outcomes for drugs with solubility challenges (Alves et al., 2014).

Safety And Hazards

When handling efavirenz, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Propriétés

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046029
Record name Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Similar to zidovudine, efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). Antiviral activity of efavirenz is dependent on intracellular conversion to the active triphosphorylated form. The rate of efavirenz phosphorylation varies, depending on cell type. It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. Even though human DNA polymerase is less susceptible to the pharmacologic effects of triphosphorylated efavirenz, this action may nevertheless account for some of the drug's toxicity., Efavirenz diffuses into the cell where it binds adjacent to the active site of reverse transcriptase. This produces a conformational change in the enzyme that inhibits function.
Record name Efavirenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Efavirenz

Color/Form

Crystals from toluene:heptane, White to slightly pink crystalline powder

CAS RN

154598-52-4
Record name Efavirenz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154598-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efavirenz [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154598524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efavirenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 154598-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFAVIRENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139-141 °C, 139 - 141 °C
Record name Efavirenz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EFAVIRENZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Efavirenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efavirenz
Reactant of Route 2
Reactant of Route 2
Efavirenz
Reactant of Route 3
Reactant of Route 3
Efavirenz
Reactant of Route 4
Efavirenz
Reactant of Route 5
Efavirenz
Reactant of Route 6
Efavirenz

Citations

For This Compound
95,400
Citations
JC Adkins, S Noble - Drugs, 1998 - Springer
… during coadministration with efavirenz. Use of efavirenz in combination with saquinavir as the sole protease inhibitor is not recommended. ▲ Once-daily efavirenz in combination with …
Number of citations: 358 link.springer.com
SME Vrouenraets, FWNM Wit, J Tongeren… - Expert opinion on …, 2007 - Taylor & Francis
… efavirenz-based combination regimens is good, as has been demonstrated in many clinical trials. Efavirenz … why efavirenz became a component of preferred treatment regimens today. …
Number of citations: 168 www.tandfonline.com
F Maggiolo - Journal of Antimicrobial Chemotherapy, 2009 - academic.oup.com
… The efficacy of efavirenz has been established in numerous randomized trials … , efavirenz showed greater virological efficacy than the boosted protease inhibitor (PI), lopinavir. Efavirenz …
Number of citations: 156 academic.oup.com
NY Rakhmanina, JN Van den Anker - Expert opinion on drug …, 2010 - Taylor & Francis
Importance of the field: The use of the first generation non-nucleoside reverse transcriptase inhibitor efavirenz (EFV) as a component of first-line antiretroviral therapy has been accepted …
Number of citations: 164 www.tandfonline.com
N Apostolova, HA Funes, A Blas-Garcia… - Journal of …, 2015 - academic.oup.com
… The NNRTI efavirenz has long been one of the most frequently employed … efavirenz being replaced by other drugs in the initial treatment selection or to switching of therapy to efavirenz-…
Number of citations: 189 academic.oup.com
F Maggiolo - Expert Opinion on Pharmacotherapy, 2007 - Taylor & Francis
… Efavirenz is a non-nucleoside reverse transcriptase inhibitor that acts by non-competitive inhibition of the viral enzyme. Efavirenz-… Efavirenz is administered once-daily and its simple …
Number of citations: 23 www.tandfonline.com
CA Kenedi, HW Goforth - AIDS and Behavior, 2011 - Springer
… Concerns regarding the use of efavirenz in patients with a history of mental illness may … effects of efavirenz, and also attempts to provide guidance to clinicians using efavirenz to treat …
Number of citations: 189 link.springer.com
A Graul, X Rabasseda, J Castaner - Drugs of the Future, 1998 - access.portico.org
Efavirenz Page 1 (DMAP) in dichloromethane to give the acyl derivative (XVI) as a diastereomeric mixture that is resolved by crystallization and finally decomposed with HCl in ethanol …
Number of citations: 28 access.portico.org
DB Clifford, S Evans, Y Yang, EP Acosta… - Annals of internal …, 2005 - acpjournals.org
… who were receiving efavirenz and those who were not. The efavirenz group experienced … A sleep index revealed that participants receiving efavirenz had more “bad dreams” during …
Number of citations: 333 www.acpjournals.org
S Staszewski, J Morales-Ramirez… - … England Journal of …, 1999 - Mass Medical Soc
Background Efavirenz is a nonnucleoside reverse-transcriptase inhibitor of human immunodeficiency virus type 1 (HIV-1). We compared two regimens containing efavirenz, one with a …
Number of citations: 271 www.nejm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.